molecular formula C7H7NO3 B1267108 Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate CAS No. 89937-77-9

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Cat. No.: B1267108
CAS No.: 89937-77-9
M. Wt: 153.14 g/mol
InChI Key: DATHOCDTDDUESC-UHFFFAOYSA-N
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Description

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is an organic compound with the molecular formula C7H7NO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is primarily used as a pharmaceutical intermediate and has applications in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate typically involves the reaction of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid. The reaction is carried out in benzene, and the water generated is continuously removed using a Dean-Stark apparatus. After refluxing for 3 hours, the benzene is evaporated, and the residue is crystallized to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Comparison: Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of the ester group and the oxo group on the pyridine ring can significantly affect the compound’s properties and applications .

Properties

IUPAC Name

methyl 2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATHOCDTDDUESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299796
Record name Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89937-77-9
Record name 89937-77-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-hydroxypyridine-4-carboxylic acid (5.0 g) in MeOH (50 ml) was added acetyl chloride (26 ml) dropwise at 0° C. over 15 min. The reaction mixture was slowly warmed to room temperature, and stirred for 20 h. The reaction mixture was concentrated in vacuo, and diluted with EtOAc and water. The organic layer was washed with saturated NaHCO3 solution, concentrated in vacuo, and purified by column chromatography (MeOH/DCM) to afford the title compound (3.5 g) as an off-white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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